molecular formula C13H16ClNO2 B2689046 N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide CAS No. 2411238-80-5

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide

Cat. No. B2689046
CAS RN: 2411238-80-5
M. Wt: 253.73
InChI Key: PNYVYJGNSVCDNF-UHFFFAOYSA-N
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Description

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation.

Mechanism of Action

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide acts as an agonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of protein kinase A, which regulates a variety of cellular processes.
Biochemical and Physiological Effects:
Activation of adenosine A1 receptors by N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been shown to have a wide range of physiological and biochemical effects. These include the inhibition of neurotransmitter release, vasodilation, bronchoconstriction, and the inhibition of cardiac function. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has also been shown to have neuroprotective effects and to modulate pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide in scientific research is its high selectivity for adenosine A1 receptors. This allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of non-specific receptor activation. However, one limitation of using N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide is its relatively low potency compared to other adenosine A1 receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.

Future Directions

There are several future directions for research involving N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been shown to increase slow-wave sleep in rats, suggesting that adenosine A1 receptor activation may be a potential target for the treatment of sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of inflammation. Recent studies have suggested that adenosine A1 receptor activation may have anti-inflammatory effects, making it a potential target for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide involves several steps, starting with the reaction of 4-chloro-2-methylphenol with propargyl bromide to form 4-chloro-2-methylphenylpropargyl ether. This intermediate is then reacted with 3-chloropropylamine to form N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation. Its application includes studying the effects of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide on the cardiovascular system, respiratory system, and the central nervous system. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has also been used to investigate the role of adenosine A1 receptors in pain modulation, sleep regulation, and neuroprotection.

properties

IUPAC Name

N-[3-(4-chloro-2-methylphenoxy)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-13(16)15-7-4-8-17-12-6-5-11(14)9-10(12)2/h3,5-6,9H,1,4,7-8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYVYJGNSVCDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide

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